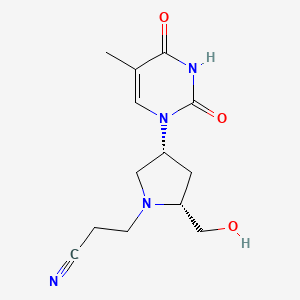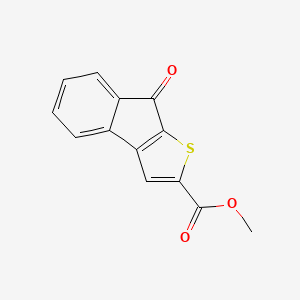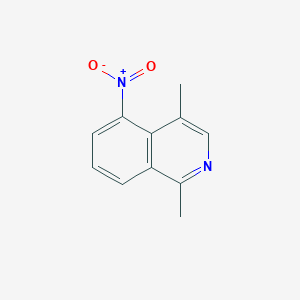
1,4-Dimethyl-5-nitroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-5-nitroisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a nitro group at position 5 on the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-5-nitroisoquinoline can be synthesized through various methods. One common approach involves the nitration of 1,4-dimethylisoquinoline using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
1,4-Dimethyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrazine hydrate, Raney nickel.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation of the nitro group.
Substituted isoquinolines: Formed through nucleophilic substitution reactions.
科学研究应用
1,4-Dimethyl-5-nitroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-dimethyl-5-nitroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of signaling pathways and the induction of cellular responses such as apoptosis or oxidative stress .
相似化合物的比较
Similar Compounds
1,4-Dimethylisoquinoline: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitroisoquinoline: Lacks the methyl groups, which can influence its biological activity and chemical reactivity.
1,4-Dimethyl-6-nitroisoquinoline: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
1,4-Dimethyl-5-nitroisoquinoline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
59261-38-0 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
1,4-dimethyl-5-nitroisoquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-12-8(2)9-4-3-5-10(11(7)9)13(14)15/h3-6H,1-2H3 |
InChI 键 |
WTACEYGASPOAEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C2=C1C(=CC=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


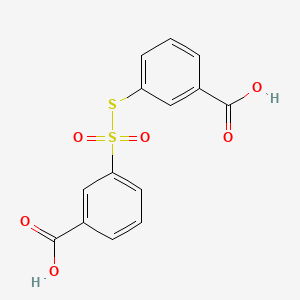
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)



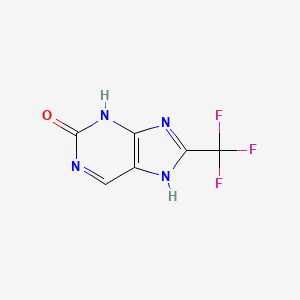
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)

